(1-(Cyclohexylmethyl)piperidin-4-yl)methanol
Overview
Description
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is a piperidine derivative, characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the fourth carbon of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclohexylmethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine with cyclohexylmethyl chloride under basic conditions, followed by reduction of the resulting intermediate . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with sodium hydride (NaH) as the base . The mixture is stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Cyclohexylmethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound may enhance cholinergic signaling in the brain, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- (1-(Cyclohexylmethyl)piperidin-4-yl)amine
- (1-(Cyclohexylmethyl)piperidin-4-yl)ethanol
- (1-(Cyclohexylmethyl)piperidin-4-yl)acetate
Uniqueness
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol is unique due to its specific structural features, such as the presence of both a cyclohexylmethyl group and a hydroxymethyl group on the piperidine ring . This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h12-13,15H,1-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQRWFNKDSQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271412 | |
Record name | 1-(Cyclohexylmethyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148703-16-6 | |
Record name | 1-(Cyclohexylmethyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148703-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclohexylmethyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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